molecular formula C16H11NO3 B030491 (1-oxo-2H-isoquinolin-5-yl) benzoate CAS No. 370872-09-6

(1-oxo-2H-isoquinolin-5-yl) benzoate

Cat. No. B030491
M. Wt: 265.26 g/mol
InChI Key: FFWUPFYTTMMSTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isoquinoline derivatives, akin to "(1-oxo-2H-isoquinolin-5-yl) benzoate," are synthesized through various methods. For instance, the synthesis of benzofuro[3,2-c]isoquinoline derivatives involves the condensation reaction of methyl 2-(chloromethyl)-benzoate with substituted salicylonitriles, followed by intramolecular cyclization using potassium tert-butoxide, showcasing a method that might be adapted for the synthesis of our compound of interest (Kalugin & Shestopalov, 2011).

Molecular Structure AnalysisThe molecular structure of isoquinoline derivatives can be analyzed through techniques such as X-ray diffraction. For example, a study on a related compound, 15-(1-benzyl-1H-imidazol-5-yl)-9,10-dimethoxy-12,13-dihydro-7aH,15H-naphto[1′,2′:5,6][1,3]oxazino[2,3-a]isoquinoline, revealed a triclinic crystal system with specific bond lengths and angles, which are standard for this class of compounds (Osyanin et al., 2015). These findings could provide insights into the structural characteristics of "(1-oxo-2H-isoquinolin-5-yl) benzoate."

Chemical Reactions and Properties

Isoquinoline derivatives undergo various chemical reactions, highlighting their reactivity and functional applicability. A study on the synthesis of spiro[benzo[d][1,3]oxazine-4,4'-isoquinoline]s through a [4+1+1] annulation process illustrates the potential for creating structurally diverse compounds with interesting chemical properties, which might be relevant to our compound (Zhou et al., 2022).

Physical Properties Analysis

The physical properties of isoquinoline derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. While specific data on "(1-oxo-2H-isoquinolin-5-yl) benzoate" was not found, studies on similar compounds provide a basis for understanding the physical characteristics that could be expected.

Chemical Properties Analysis

The chemical properties of isoquinoline derivatives, including acidity, basicity, reactivity with other chemical species, and stability, play a significant role in their utility in chemical synthesis and potential pharmaceutical applications. For example, the oxidative cross-dehydrogenative coupling of isoquinolines with methyl arenes for the synthesis of C1-benzyl and -benzoyl isoquinolines demonstrates the versatility and reactivity of isoquinoline structures, which could inform the chemical properties of "(1-oxo-2H-isoquinolin-5-yl) benzoate" (Wan, Lou, & Liu, 2015).

Scientific Research Applications

Isoquinoline Alkaloids Research

A study investigated the isoquinoline alkaloids from the rhizoma of Coptis chinensis. This research used column chromatographic techniques for isolation and purification. Seven isoquinoline alkaloids, including compounds with a structure similar to (1-oxo-2H-isoquinolin-5-yl) benzoate, were isolated from this plant for the first time (Qing, 2007).

Synthesis of Benzofuro and Naphtho Isoquinolines

Research on the synthesis of benzofuro[3,2-c]isoquinoline derivatives and naphtho[1′,2′:4,5]furo[3,2-c]isoquinolines has been conducted. This involved the condensation reaction of methyl 2-(chloromethyl)-benzoate with substituted salicylonitriles and further chemical processes (Kalugin & Shestopalov, 2011).

Mesomeric Betaines Formation

A study explored the formation of mesomeric betaines through the reaction of 3-ethynylquinoline with methyl bromobenzoates, followed by N-methylation. It led to the formation of compounds like 3-[((methoxycarbonyl)phenyl)ethynyl]-1-methylquinolinium salts (Schmidt et al., 2016).

Antibacterial Activity of Isoquinoline Derivatives

The synthesis and antibacterial activity of isochromene and isoquinoline derivatives were also studied. The structures of these compounds were elucidated using various spectroscopic methods, and they exhibited antimicrobial activity against several bacteria (Dabholkar & Tripathi, 2011).

Synthesis of Quinazolines as Antimicrobial Agents

Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and its derivatives were synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed significant activity against various pathogens (Desai, Shihora, & Moradia, 2007).

Synthesis of Tetrahydrobenzo Isoquinolines

A method for synthesizing 2-oxo-4-sec-amino-2,3,5,6-tetrahydrobenzo[f]isoquinoline-1-carbonitriles through base-catalyzed ring transformation was developed. This process yielded excellent results and has potential applications in creating novel chemical structures (Pratap et al., 2007).

Total Synthesis of Isoquinoline Alkaloids

The total synthesis of benzo[c]phenanthridine alkaloids, including oxyavicine, oxynitidine, and oxysanguinarine, was achieved. This synthesis involved a key step of nickel-catalyzed annulation of o-halobenzaldimine with an alkyne (Korivi & Cheng, 2010).

Synthesis and Antitumor Evaluation

Novel 8,9,10,11-tetrahydro-7H,14H-benzo[4′,5′] thieno[2′,3′:4,5]-1,3-oxazino[3,2-b]isoquinoline-7,14-diones were synthesized and tested against human tumor cell lines, showing significant antitumor activity (Mahmoud et al., 2018).

Safety And Hazards

The safety data sheet for “(1-oxo-2H-isoquinolin-5-yl) benzoate” suggests that any clothing contaminated by the product should be immediately removed and the affected individual should move out of the dangerous area and consult a physician .

properties

IUPAC Name

(1-oxo-2H-isoquinolin-5-yl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-15-13-7-4-8-14(12(13)9-10-17-15)20-16(19)11-5-2-1-3-6-11/h1-10H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWUPFYTTMMSTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349766
Record name (1-oxo-2H-isoquinolin-5-yl) benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-oxo-2H-isoquinolin-5-yl) benzoate

CAS RN

370872-09-6
Record name (1-oxo-2H-isoquinolin-5-yl) benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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